molecular formula C20H32N6O12S2 B1684326 Oxiglutatione CAS No. 27025-41-8

Oxiglutatione

Cat. No. B1684326
CAS RN: 27025-41-8
M. Wt: 612.6 g/mol
InChI Key: YPZRWBKMTBYPTK-XOGOEWOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxiglutatione is the oxidized disulfide form of glutathione (GSH) with potential protective activity . Glutathione disulfide (GSSG) is reduced by glutathione reductase to GSH . GSSG and GSH together play important roles in numerous redox reactions, such as those involved in the detoxification of harmful substances and free radicals .


Synthesis Analysis

The synthesis of Oxiglutatione involves numerous biosynthetic metabolism pathways, such as glutathione metabolism (oxiglutatione, γ-glutamylcysteine; GSTU6, GSTU1, GSTF1), and amino acid biosynthesis (L-cysteine, N-acetyl-L-glutamic acid; ArgB, GS, hisC, POX1) .


Molecular Structure Analysis

The molecular formula of Oxiglutatione is C20H32N6O12S2 . The InChIKey is YPZRWBKMTBYPTK-BJDJZHNGSA-N .


Chemical Reactions Analysis

Oxiglutatione is involved in various chemical reactions. It plays a crucial role in redox reactions, especially those involved in the detoxification of harmful substances and free radicals .

Scientific Research Applications

Oxytocin in Anxiety and Social Dysfunctions Oxytocin, a neuropeptide, has garnered interest for its potential therapeutic use in treating psychopathologies associated with anxiety, fear, and social dysfunctions. Preclinical studies suggest oxytocin's regulatory capacity to fine-tune general and social anxiety-related behaviors, as well as fear conditioning. This evidence supports the hypothesis that an imbalance in the brain's oxytocin system may contribute to anxiety disorders, especially those with a social component like social anxiety disorder. Chronic oxytocin treatment may, however, lead to a reduction in oxytocin receptor availability and increased anxiety (Neumann & Slattery, 2016).

Photocatalytic Water Splitting Photocatalytic water splitting into hydrogen and oxygen is a significant area of research due to its potential in providing a clean and simple system for solar hydrogen production. Oxides, metal (oxy)sulfides, and metal (oxy)nitrides have been explored as photocatalysts. The development of efficient, abundant, and economical catalysts for water oxidation is crucial for addressing global energy and environmental issues (Kudo & Miseki, 2009).

Oxidative Stress and Diseases Reactive oxygen and nitrogen species (RONS) play a dual role as both harmful and beneficial species in biological systems. Oxidative stress, resulting from an imbalance between RONS production and antioxidant defenses, is linked to aging, cardiovascular diseases, chronic obstructive pulmonary disease, chronic kidney disease, neurodegenerative diseases, cancer, sarcopenia, and frailty. Understanding the role of oxidative stress in these conditions can guide the development of antioxidant therapy (Liguori et al., 2018).

Oxytocin in Learning and Addiction Oxytocin's influence on learning and memory processes, along with its role in addiction as 'pathological learning,' suggests that it may attenuate long-term neuroadaptation related to substance abuse. Oxytocin interferes with reward and addiction by influencing neurobiological processes involved in stress, learning and memory, and social/affiliative behavior (Sarnyai & Kovacs, 2014).

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZRWBKMTBYPTK-BJDJZHNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048972
Record name Oxiglutatione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name Glutathione disulfide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14426
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Oxidized glutathione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003337
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Oxiglutatione

CAS RN

27025-41-8
Record name Oxidized glutathione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27025-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutathione disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027025418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutathione disulfide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03310
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxiglutatione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bi(glutathion-S-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXIGLUTATIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULW86O013H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oxidized glutathione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003337
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxiglutatione
Reactant of Route 2
Reactant of Route 2
Oxiglutatione
Reactant of Route 3
Reactant of Route 3
Oxiglutatione
Reactant of Route 4
Oxiglutatione
Reactant of Route 5
Oxiglutatione
Reactant of Route 6
Reactant of Route 6
Oxiglutatione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.